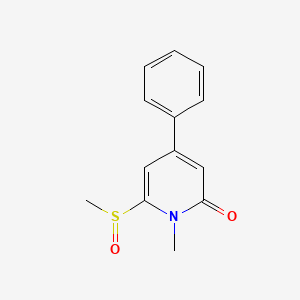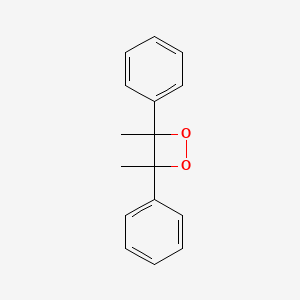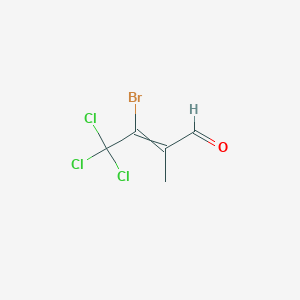
5-Hydroxy-7,11-dimethyldodec-10-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-7,11-dimethyldodec-10-en-3-one: is an organic compound with the molecular formula C14H26O2 It is known for its unique structure, which includes a hydroxyl group, two methyl groups, and a double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7,11-dimethyldodec-10-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Carbon Skeleton: The initial step involves constructing the carbon skeleton through a series of reactions such as aldol condensation or Grignard reactions.
Introduction of Functional Groups: The hydroxyl group and double bond are introduced through specific reactions like hydroboration-oxidation or Wittig reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
5-Hydroxy-7,11-dimethyldodec-10-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Hydroxy-7,11-dimethyldodec-10-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 5-Hydroxy-7,11-dimethyldodec-10-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: The compound can modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, or gene expression.
類似化合物との比較
5-Hydroxy-7,11-dimethyldodec-10-en-3-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 5-Hydroxy-7,11-dimethyldodec-10-en-2-one and 5-Hydroxy-7,11-dimethyldodec-10-en-4-one share similar structures but differ in the position of functional groups.
Uniqueness: The specific arrangement of functional groups in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications.
特性
CAS番号 |
68922-12-3 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
5-hydroxy-7,11-dimethyldodec-10-en-3-one |
InChI |
InChI=1S/C14H26O2/c1-5-13(15)10-14(16)9-12(4)8-6-7-11(2)3/h7,12,14,16H,5-6,8-10H2,1-4H3 |
InChIキー |
LZCOUZAIBZKDOG-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CC(CC(C)CCC=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1,2-Benzoxazol-3-yl)oxy]-3-(tert-butylamino)propan-2-ol](/img/structure/B14478202.png)

![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)

methanone](/img/structure/B14478221.png)


![2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate](/img/structure/B14478247.png)

![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl chloride](/img/structure/B14478260.png)
![2-[3-(1H-Imidazol-1-yl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14478261.png)
![N,N'-Dimethyl-N-[4-(propan-2-yl)phenyl]urea](/img/structure/B14478273.png)
![7-(Dimethoxymethyl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14478282.png)
